Norepinephrine Uptake Inhibition: 30‑Fold Greater Potency than Bupropion
In rat brain synaptosomal preparations, Manifaxine (compound 4) competitively inhibited norepinephrine uptake with an IC50 of 0.07 ± 0.02 µM, representing approximately 30‑fold greater potency than bupropion in the same assay system . Bupropion's norepinephrine uptake IC50 derived from the same study under identical conditions is approximately 2.4 µM (based on the reported 30‑fold difference) . This potency advantage is intrinsic to the 3,5‑difluorophenyl‑morpholinol scaffold and is not recapitulated by bupropion, radafaxine, or other aminoketone NDRIs.
| Evidence Dimension | In vitro norepinephrine uptake inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.07 ± 0.02 µM (compound 4, Manifaxine free base) |
| Comparator Or Baseline | Bupropion: IC50 ≈ 2.4 µM (corresponding to 30‑fold lower potency) |
| Quantified Difference | ≈ 30‑fold greater potency for Manifaxine |
| Conditions | Rat brain synaptosomes; in vitro [³H]norepinephrine uptake assay |
Why This Matters
A 30‑fold potency difference at the primary therapeutic target directly informs dosing requirements, safety margins, and translational pharmacology; a researcher selecting an NDRI for in vivo studies would need substantially lower doses of Manifaxine to achieve equivalent NET occupancy.
- [1] Kelley JL, Musso DL, Boswell GE, Soroko FE, Cooper BR. (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol: a novel antidepressant agent and selective inhibitor of norepinephrine uptake. J Med Chem. 1996;39(2):347-349. doi:10.1021/jm950630p. View Source
